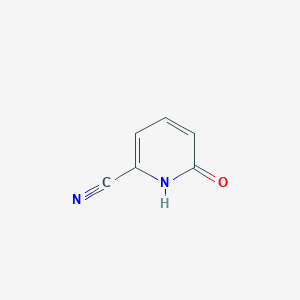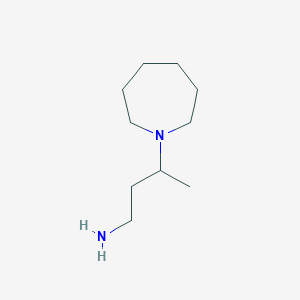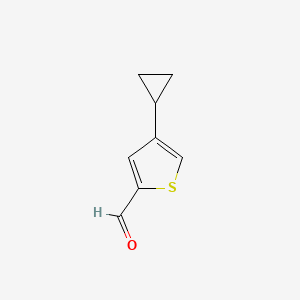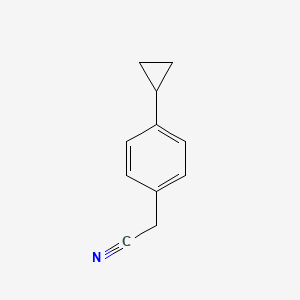![molecular formula C16H13IN2O2S B3038800 3-[(4-Aminophenyl)thio]-1-(4-iodophenyl)pyrrolidine-2,5-dione CAS No. 903777-35-5](/img/structure/B3038800.png)
3-[(4-Aminophenyl)thio]-1-(4-iodophenyl)pyrrolidine-2,5-dione
Descripción general
Descripción
“3-[(4-Aminophenyl)thio]-1-(4-iodophenyl)pyrrolidine-2,5-dione” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds . This compound also contains an aminophenyl group and an iodophenyl group, which could potentially contribute to its reactivity and biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the attachment of the aminophenyl and iodophenyl groups . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrrolidine ring, with the aminophenyl and iodophenyl groups attached at specific positions . The presence of these functional groups could influence the compound’s physical and chemical properties, as well as its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . The aminophenyl and iodophenyl groups could potentially undergo various reactions, such as substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure . The presence of the aminophenyl and iodophenyl groups could potentially affect these properties .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Synthesis Techniques : The synthesis of 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives, related to the compound , is achieved through addition reactions involving amines and thiols. This process employs PMDTA as a base and a copper salt, yielding compounds with moderate-to-good yields (Bakhat Ali et al., 2015).
- Derivative Development : Derivatives of these compounds have been functionalized through various chemical reactions like oxidation alkylation and allylation (Bakhat Ali et al., 2015).
Biochemical Evaluation
- Inhibitory Activity : Analogues of aminoglutethimide, structurally similar to 3-[(4-Aminophenyl)thio]-1-(4-iodophenyl)pyrrolidine-2,5-dione, have demonstrated inhibitory activity towards human placental aromatase and bovine adrenal cholesterol side chain cleavage enzyme systems (M. Daly et al., 1986).
Potential Therapeutic Applications
- Anti-tumour Agents : Novel pyrrolidine-2,5-dione based compounds have shown biological activity against human placental aromatase and other enzymes, suggesting potential as anti-tumor agents (S. Ahmed et al., 1995).
- Aromatase Inhibitors : Modifications of known inhibitors like WSP3 (a 3-(4′-Aminophenyl)pyrrolidine-2,5-dione derivative) have been studied for their potential as aromatase inhibitors, which could have therapeutic implications (K. Barrell et al., 1996).
Chemical and Molecular Structure Analysis
- Crystal Structure Studies : The crystal structure of various pyrrolidine-2,5-dione derivatives has been elucidated, providing insights into their molecular conformation and potential interactions (G. Argay et al., 1999).
Novel Synthesis Methods
- Nα-Urethane-Protected β- and γ-Amino Acids : New protocols have been established for the synthesis of Nα-urethane-protected β- and γ-amino acids using derivatives of pyrrolidine-2,5-dione, which could have broad applications in organic and medicinal chemistry (M. Cal et al., 2012).
Molecular Modelling and Design
- Molecular Modelling : Non-steroidal 1-substituted-3-[2'(4"-aminophenyl) alkyl] pyrrolidine-2,5-dione based reversible inhibitors of the Aromatase enzyme have been studied through molecular modelling, aiding in the design of further inhibitors (S. Ahmed, 1996).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-aminophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2O2S/c17-10-1-5-12(6-2-10)19-15(20)9-14(16(19)21)22-13-7-3-11(18)4-8-13/h1-8,14H,9,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWAWLQTGULHOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)SC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Aminophenyl)thio]-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






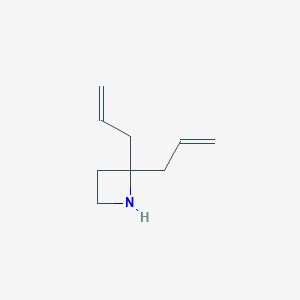
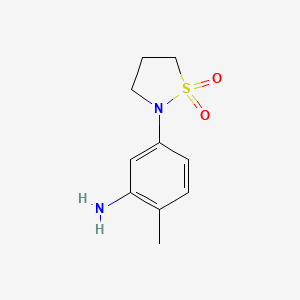
![8-amino-N-(1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B3038727.png)
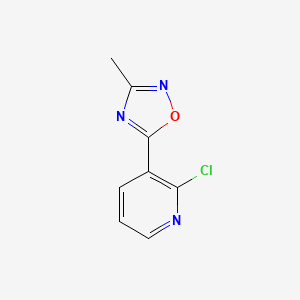
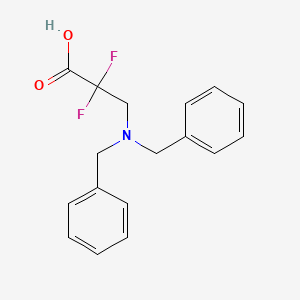
![5-(2-Amino-ethyl)-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B3038730.png)
